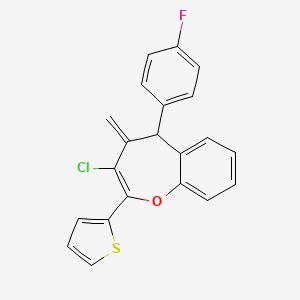
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine is a complex organic compound that features a benzoxepine core structure This compound is characterized by the presence of a chloro group, a fluorophenyl group, a methylidene group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine typically involves multi-step organic reactions. The initial steps often include the formation of the benzoxepine core, followed by the introduction of the chloro, fluorophenyl, methylidene, and thiophenyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at the chloro or fluorophenyl positions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound’s unique structure could be explored for potential therapeutic applications.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved in these interactions are determined by the compound’s structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(thiophen-2-yl)-4,5-dihydro-1-benzoxepine: shares similarities with other benzoxepine derivatives that feature different substituents.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often exhibit unique chemical properties due to the presence of fluorine.
Properties
Molecular Formula |
C21H14ClFOS |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-chloro-5-(4-fluorophenyl)-4-methylidene-2-thiophen-2-yl-5H-1-benzoxepine |
InChI |
InChI=1S/C21H14ClFOS/c1-13-19(14-8-10-15(23)11-9-14)16-5-2-3-6-17(16)24-21(20(13)22)18-7-4-12-25-18/h2-12,19H,1H2 |
InChI Key |
HBODRMGTZBCBJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C2=CC=CC=C2OC(=C1Cl)C3=CC=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


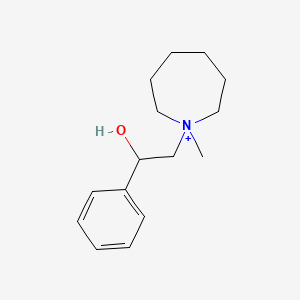
![Methyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11586689.png)
![N-(3,4-dimethylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B11586690.png)
![6-(hexylamino)-3,3-dimethyl-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11586693.png)
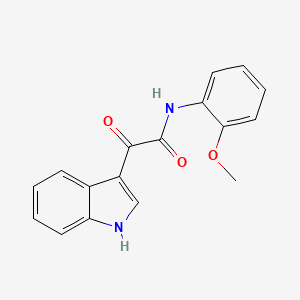
![2-methoxyethyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586700.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B11586708.png)
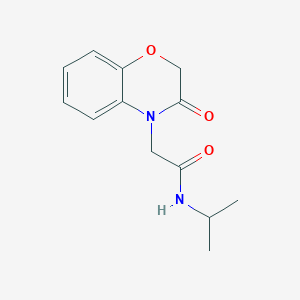
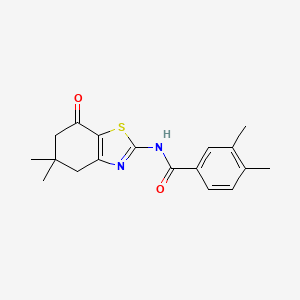
![4-amino-2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B11586727.png)
![(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11586733.png)
![1,3-dimethyl-5,6-bis(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11586740.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11586745.png)
![N'-{[(2-ethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11586749.png)
